CSVTCG Is the Sole TSP-1-Derived Peptide Capable of Stimulating Osteoclast Resorption via CD36
In a comparative in vitro resorption assay using avian osteoclasts, the CSVTCG peptide stimulated bone resorption in a manner comparable to intact TSP-1. In contrast, three other TSP-1-derived peptides representing distinct cell-binding domains—RGDS (integrin-binding domain), RFYVVMWK, and RFYVVM—showed no detectable effect on resorption, remaining equivalent to untreated controls [1]. This study directly compared the CSVTCG motif against multiple alternative TSP-1 sequences in the same experimental system.
| Evidence Dimension | Osteoclast bone resorption stimulation activity |
|---|---|
| Target Compound Data | Positive stimulation of resorption (comparable to intact TSP-1) |
| Comparator Or Baseline | Peptides RGDS, RFYVVMWK, and RFYVVM: No effect on resorption (equivalent to untreated control) |
| Quantified Difference | Qualitative binary difference: active vs. completely inactive (qualitative observation) |
| Conditions | In vitro avian osteoclast resorption assay using dentine slices; synthetic peptides tested for stimulation of pit formation |
Why This Matters
This demonstrates that only the CSVTCG motif among four TSP-1 cell-binding domains mediates CD36-dependent osteoclast resorption; procurement of the specific CSVTCG sequence is essential for studies of CD36-mediated bone remodeling, whereas the other TSP-1 peptides are functionally inert in this context.
- [1] Carron JA, Bates RC, Smith AI, Tetaz TJ, Tuszynski GP. A CD36-binding peptide from thrombospondin-1 can stimulate resorption by osteoclasts in vitro. Biochem Biophys Res Commun. 2000;270(3):1124-1127. doi:10.1006/bbrc.2000.2574 View Source
